
pyrrole-2,5-dione;1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbostyril Maleimide can be synthesized through various methods. One common approach involves the Diels-Alder reaction between a furan and a maleimide, followed by further modifications to introduce the carbostyril moiety . Another method involves the reaction of polymaleic anhydride with urea under solvent-free conditions at elevated temperatures . This method is environmentally friendly and yields high conversion rates.
Industrial Production Methods
Industrial production of Carbostyril Maleimide typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and specific application of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Carbostyril Maleimide undergoes various chemical reactions, including:
Thiol-Maleimide Reaction: This is a type of click chemistry reaction where a thiol group reacts with the maleimide moiety to form a thiosuccinimide product.
Oxidation and Reduction: The carbostyril moiety can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions:
Common Reagents and Conditions
Thiol-Maleimide Reaction: Common reagents include thiol-containing compounds, and the reaction is typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Substitution Reactions: Various nucleophiles and electrophiles can be used to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the thiol-maleimide reaction produces thiosuccinimide derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.
Scientific Research Applications
Carbostyril Maleimide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Carbostyril Maleimide involves its reactivity with thiol groups, leading to the formation of stable thiosuccinimide bonds. This reactivity is due to the strained ring structure of the maleimide moiety, which facilitates the addition of thiol groups . In biological systems, the compound can inhibit specific enzymes, such as decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), which is essential for cell wall biosynthesis in Mycobacterium tuberculosis .
Comparison with Similar Compounds
Carbostyril Maleimide can be compared with other similar compounds, such as:
3,4-Disubstituted Maleimides: These compounds also exhibit biological activity and are used in various pharmaceutical applications.
Other Carbostyril Derivatives: Compounds like OPC-167832, a 3,4-dihydrocarbostyril derivative, show potent antituberculosis activity by inhibiting DprE1.
Polymaleimides: These polymers are used in the production of functional materials with high thermal stability.
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
pyrrole-2,5-dione;1H-quinolin-2-one |
InChI |
InChI=1S/C9H7NO.C4H3NO2/c11-9-6-5-7-3-1-2-4-8(7)10-9;6-3-1-2-4(7)5-3/h1-6H,(H,10,11);1-2H,(H,5,6,7) |
InChI Key |
BBNIXWUHTUUWAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2.C1=CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


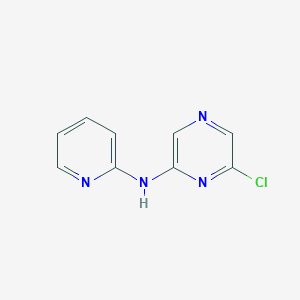
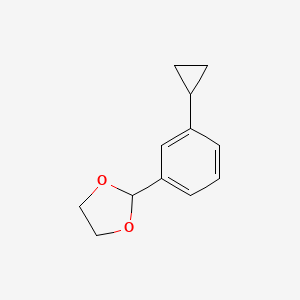
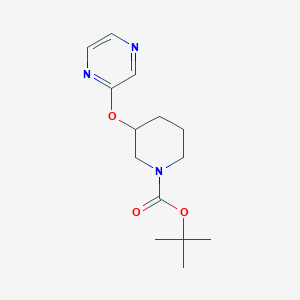

![1,4-Dihydro-7-(methylthio)-4-oxopyrimido[4,5-c]pyridazine-3-carboxylic acid](/img/structure/B13977459.png)

![Trimethyl-[2-[(3-methylpyrazol-1-yl)methoxy]ethyl]silane](/img/structure/B13977476.png)
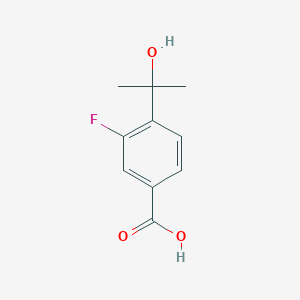
![2(3H)-Furanone, 4-[(acetyloxy)methyl]dihydro-, (S)-](/img/structure/B13977482.png)


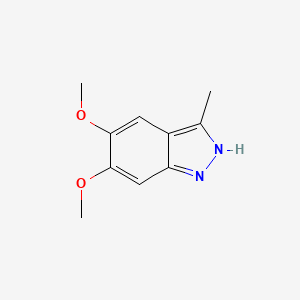
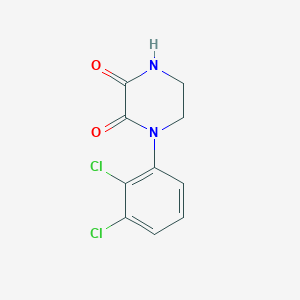
![4-[Ethenyl(dimethyl)silyl]benzoic acid](/img/structure/B13977516.png)
